Isoiguesterin

Description

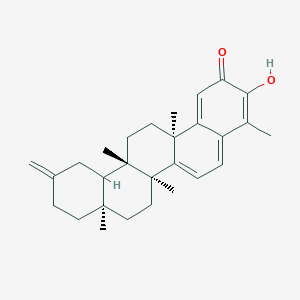

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36O2 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

(6aS,6bS,8aR,14aR)-3-hydroxy-4,6a,6b,8a,14a-pentamethyl-11-methylidene-7,8,9,10,12,12a,13,14-octahydropicen-2-one |

InChI |

InChI=1S/C28H36O2/c1-17-9-10-25(3)11-13-27(5)22-8-7-19-18(2)24(30)21(29)16-20(19)26(22,4)12-14-28(27,6)23(25)15-17/h7-8,16,23,30H,1,9-15H2,2-6H3/t23?,25-,26+,27-,28+/m1/s1 |

InChI Key |

RUVGAOXZLPFVKY-VAPXRUTMSA-N |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4CC(=C)CC5)C)C)C)C)O |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(=C)CC5)C)C)C)C)O |

Synonyms |

iguesterin isoiguesterin |

Origin of Product |

United States |

Natural Occurrence and Isolation

Isoiguesterin is primarily isolated from the roots of Salacia madagascariensis, a shrub found in East Africa and Madagascar. acs.orgnih.gov The roots of this plant have a history of use in traditional medicine. acs.org The compound is also found in other species of the Celastraceae family, such as Salacia crassifolia. mdpi.comnih.gov The isolation process typically involves extraction from the dried and ground plant material using solvents like petroleum ether, followed by chromatographic techniques to separate and purify the compound. acs.org

Structural Elucidation and Derivatization Studies of Isoiguesterin

Comprehensive Spectroscopic Analysis for Core Structure Determination

The elucidation of isoiguesterin's core structure was achieved through a combination of powerful spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orglu.se Initial reports on this compound provided only partial assignments of its NMR spectra. nsf.gov.lk However, subsequent detailed investigations using two-dimensional (2D) NMR experiments enabled a complete and unambiguous assignment of its proton (¹H) and carbon-13 (¹³C) spectra. arizona.edunsf.gov.lk

NMR spectroscopy is the most powerful tool for the structural elucidation of pentacyclic triterpenoids. nih.govmdpi.com It allows for the non-destructive analysis of the complete molecular structure. For this compound, a full analysis of both ¹H and ¹³C NMR spectra was conducted, which led to the revision of some previously made assignments. arizona.edunsf.gov.lk

One-dimensional (1D) ¹H NMR spectroscopy provides initial, crucial information about the types of protons present in a molecule. The ¹H NMR spectrum of this compound displayed characteristic signals, including one for a hydroxyl (-OH) group, which was observed at a chemical shift (δ) of 7.01 ppm. nsf.gov.lk 1D NMR helps identify key functional groups and provides a preliminary count of different proton environments within the molecule.

While 1D NMR is informative, the complexity of triterpenoids like this compound necessitates the use of two-dimensional (2D) NMR techniques for complete structural assignment. researchgate.netwikipedia.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. lu.seresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing the connectivity of proton networks. libretexts.orgcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Formerly known as HETCOR, this experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, mapping out C-H bonds. wikipedia.orglibretexts.org

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. savemyexams.comsavemyexams.com Each unique carbon atom in the structure gives a distinct signal, allowing for a direct count of non-equivalent carbons. masterorganicchemistry.com The chemical shift of each carbon is highly sensitive to its local electronic environment, providing clues about its functionalization. compoundchem.com

For quinonemethide triterpenoids, characteristic signals appear in the carbonyl region (δC 170–200 ppm) and the olefinic carbon region (δC 110–160 ppm). nih.gov The complete ¹³C NMR assignments for this compound were established with the aid of 2D NMR experiments, which allowed for the revision of earlier, partial assignments. nsf.gov.lk

Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound nsf.gov.lk

| Position | δC (ppm) | δH (ppm) |

| 1 | 119.7 (d) | 6.36 (d, J=1.5 Hz) |

| 2 | 181.2 (s) | |

| 3 | 146.6 (s) | |

| 4 | 117.2 (s) | |

| 5 | 140.9 (s) | |

| 6 | 131.8 (d) | 6.39 (d, J=1.5 Hz) |

| 7 | 148.8 (s) | |

| 8 | 107.8 (s) | |

| 9 | 162.2 (s) | |

| 10 | 200.7 (s) | |

| OH | 7.01 (s) |

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org Modern techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the analysis of complex mixtures. researchgate.net

For this compound, LC-MS/MS analysis showed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 403.3. mdpi.com This corresponds to the molecular formula of the compound.

Furthermore, MS provides structural information through fragmentation analysis. wikipedia.orglibretexts.orgrsc.org When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. In the tandem mass spectrometry (MS/MS) analysis of this compound, a significant fragment ion was observed at m/z 201.0899. mdpi.com This same fragment is also seen in the fragmentation pattern of the related triterpenoid (B12794562) pristimerin (B1678111), indicating a shared structural moiety between the two compounds. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | m/z | Reference |

| Protonated Molecular Ion ([M+H]⁺) | 403.3 | mdpi.com |

| Major Fragment Ion | 201.0899 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation

Two-Dimensional (2D) NMR Techniques

Stereochemical Assignment Methodologies for Complex Triterpenoids

After establishing the planar structure, determining the three-dimensional arrangement of atoms, or stereochemistry, is the final step in structural elucidation. For complex polycyclic molecules like triterpenoids, this is achieved using specific NMR techniques that can detect through-space interactions between nuclei.

Nuclear Overhauser Effect (NOE) based experiments, such as NOE difference spectroscopy, ROESY, or NOESY, are critical for this purpose. researchgate.netcam.ac.uk These experiments identify protons that are close to each other in space, even if they are not directly connected through bonds. By observing these NOE correlations, the relative configuration of substituents at chiral centers and the fusion of the ring systems can be determined. For this compound, NOE difference spectra were employed to determine the relative spatial arrangement of the methyl groups, which was crucial for assigning the compound's definitive stereostructure. nsf.gov.lk

Chemical Derivatization and Analog Synthesis for Research Probes

The core structure of this compound, a bisnortriterpene, has served as a scaffold for the generation of various derivatives through both natural isolation and semi-synthesis. researchgate.netuc.pt These chemical modifications are crucial for developing research probes to investigate biological pathways and for creating analogs with potentially enhanced therapeutic properties.

A number of naturally occurring analogs of this compound have been isolated, providing initial insights into the structural diversity of this class of compounds. These include hydroxylated and epimerized versions such as isoiguesterinol and 20-epi-isoiguesterinol (B1258536) . researchgate.netacs.org The isolation of these compounds alongside this compound suggests a common biosynthetic pathway and provides a natural library of related structures for biological screening.

The following table summarizes key derivatives and analogs of this compound that have been utilized in research.

| Compound Name | Structural Modification from this compound | Source |

| Isoiguesterinol | Reduction of the quinone methide | Natural |

| 20-epi-isoiguesterinol | Epimerization at C-20 and reduction | Natural |

| 6-Oxothis compound | Oxidation at C-6 to a ketone | Natural |

| 28-nor-isoiguesterin-17-carbaldehyde | Modification at C-17 to an aldehyde | Natural |

| 17-Methoxycarbonyl-28-nor-isoiguesterin | Modification at C-17 to a methyl ester | Natural |

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies on this compound and its derivatives have been crucial in delineating the structural requirements for their biological activities, particularly in the realms of antiparasitic and antimicrobial action. researchgate.netnih.gov The quinone methide moiety present in this compound is considered essential for many of its biological effects. nih.gov

Investigations into the antikinetoplastid activity of celastroloids, a group to which this compound belongs, have provided significant SAR insights. For instance, this compound and its analog 20-epi-isoiguesterinol demonstrated potent activity against Leishmania donovani and Leishmania mexicana. acs.orgnih.govmdpi.com One study noted that an analog of this compound was almost three times more potent against L. donovani than the parent compound, highlighting that subtle structural modifications can lead to substantial gains in activity. mdpi.com Specifically, this compound showed high leishmanicidal activity with IC50 values of 0.20 µM against L. donovani and 0.082 µM against L. mexicana. mdpi.com

The antiplasmodial activity of this compound derivatives has also been a subject of SAR studies. The quinone methide group is a key feature for activity against Plasmodium falciparum. cambridge.org Derivatives such as 28-nor-isoiguesterin-17-carbaldehyde and 17-methoxycarbonyl-28-nor-isoiguesterin have shown very potent antiplasmodial activity. thieme-connect.comuliege.be The latter, with a methoxycarbonyl group, was particularly active against both chloroquine-sensitive (K1) and chloroquine-resistant (NF54) strains of P. falciparum, with IC50 values of 0.06 µM and 0.08 µM, respectively. thieme-connect.comuliege.be This suggests that modifications at the C-17 position can significantly modulate the antiparasitic potency.

In contrast to many other quinonemethide-type celastroloids that exhibit significant antibacterial activity, this compound itself has been noted to be an exception in some studies, showing less activity against certain bacterial strains like Staphylococcus aureus. researchgate.net This indicates that while the quinone methide core is important, other structural features determine the specific spectrum of antimicrobial activity. Computational studies have also explored the potential of this compound and its derivatives, such as 6-oxothis compound and 20-epi-isoiguesterinol , as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP1B), suggesting their potential in other therapeutic areas. nih.gov

The table below presents a summary of the biological activities of this compound and some of its derivatives, forming a basis for the current understanding of their SAR.

| Compound | Target/Organism | Activity (IC50) | Reference |

| This compound | Leishmania donovani | 0.20 µM | mdpi.com |

| This compound | Leishmania mexicana | 0.082 µM | mdpi.com |

| This compound Analog | Leishmania donovani | 0.079 µM | mdpi.com |

| 17-Methoxycarbonyl-28-nor-isoiguesterin | Plasmodium falciparum (K1 strain) | 0.06 µM | thieme-connect.comuliege.be |

| 17-Methoxycarbonyl-28-nor-isoiguesterin | Plasmodium falciparum (NF54 strain) | 0.08 µM | thieme-connect.comuliege.be |

| 28-nor-isoiguesterin-17-carbaldehyde | Plasmodium falciparum (K1 strain) | 0.22 µM | thieme-connect.comuliege.be |

| 28-nor-isoiguesterin-17-carbaldehyde | Plasmodium falciparum (NF54 strain) | 0.19 µM | thieme-connect.comuliege.be |

Biosynthetic Pathways and Chemodiversity of Isoiguesterin

Elucidation of Isoprenoid Precursor Molecules and Enzymatic Transformations

The biosynthesis of Isoiguesterin, a pentacyclic quinonemethide triterpenoid (B12794562), begins with fundamental precursor molecules common to all terpenoids. mdpi.comnih.gov The journey starts from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway located in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govccmu.edu.cn

The construction of the triterpenoid skeleton proceeds through a series of enzymatic steps. Initially, IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10). mdpi.comfrontiersin.org The addition of another IPP unit to GPP yields farnesyl diphosphate (FPP, C15), the direct precursor to sesquiterpenes. mdpi.comnih.gov Two molecules of FPP are then joined in a "tail-to-tail" condensation reaction catalyzed by squalene (B77637) synthase to produce the 30-carbon acyclic triterpene, squalene. frontiersin.orgnih.gov

A critical subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction mediated by the enzyme squalene epoxidase. ccmu.edu.cnnih.gov This epoxide is the pivotal precursor for the cyclization into various polycyclic triterpene skeletons. The specific folding of the 2,3-oxidosqualene chain, such as the "chair-chair-chair-boat" conformation, and the subsequent cascade of cyclizations and rearrangements catalyzed by oxidosqualene cyclases (OSCs), determine the final core structure. ccmu.edu.cnnih.gov For friedelane-type triterpenes, which are the putative precursors to this compound, a specific OSC known as friedelin (B1674157) synthase catalyzes the cyclization of 2,3-oxidosqualene to friedelin. ccmu.edu.cn Further enzymatic transformations, primarily involving cytochrome P450 monooxygenases, decorate this basic skeleton with various functional groups, leading to the vast diversity of triterpenoids. ccmu.edu.cnnih.gov

Table 1: Key Precursor Molecules and Intermediates in Triterpenoid Biosynthesis

| Precursor/Intermediate | Abbreviation | Carbon Atoms | Role |

|---|---|---|---|

| Isopentenyl Diphosphate | IPP | 5 | Universal C5 building block |

| Dimethylallyl Diphosphate | DMAPP | 5 | Universal C5 building block |

| Geranyl Diphosphate | GPP | 10 | Monoterpene precursor |

| Farnesyl Diphosphate | FPP | 15 | Sesquiterpene precursor; building block for squalene |

| Squalene | - | 30 | Acyclic precursor to all triterpenoids |

| 2,3-Oxidosqualene | - | 30 | Direct cyclic precursor for triterpene skeletons |

Proposed Biosynthetic Routes within Plant Systems, notably Celastraceae Family

This compound is a quinonemethide triterpenoid, a class of compounds found almost exclusively within the Celastraceae family of plants. mdpi.com The biosynthesis of these complex molecules is believed to be compartmentalized within the plant. mdpi.com Research suggests a plausible pathway where friedelane-type triterpenes, such as friedelin, are synthesized primarily in the leaves. ccmu.edu.cnmdpi.com These precursors are then transported to the roots. ccmu.edu.cnmdpi.com

Within the root bark, a series of enzymatic transformations convert the friedelane (B3271969) precursors into the characteristic quinonemethide structure. mdpi.com This process involves significant oxidative modifications and rearrangements of the friedelane skeleton. ccmu.edu.cn Hypotheses suggest that these transformations result in the formation of the quinonemethide moiety and other characteristic features, such as the loss of a methyl group at the C-4 position, making them 24-nor-D:A-friedo-oleanane type triterpenoids. mdpi.commdpi.com While the precise enzymatic steps are still under investigation, this spatial separation of biosynthesis highlights a sophisticated metabolic strategy within Celastraceae species. mdpi.comfapesp.br The isolation of friedelin alongside quinonemethide triterpenoids in plant extracts lends support to its role as a key biosynthetic precursor. lu.sezenodo.org

Chemodiversity and Analog Formation in Natural Sources

The structural framework of this compound allows for a wide range of chemical modifications, leading to a rich chemodiversity of related analogs found in nature, particularly within the Salacia and Maytenus genera of the Celastraceae family. mdpi.commdpi.com These analogs typically arise from enzymatic reactions such as hydroxylations, oxidations, or esterifications at various positions on the triterpenoid core.

For instance, studies on Salacia madagascariensis have led to the isolation of several this compound analogs. acs.org These include 20-epi-isoiguesterinol (B1258536), where a carbonyl group is reduced to a hydroxyl group, and 6-oxothis compound, which features an additional oxidation. acs.org Other related compounds reported from Celastraceae species include pristimerin (B1678111) and tingenone (B1683169), which share the quinonemethide core but differ in their specific substitution patterns. mdpi.commdpi.com

This structural diversification can also extend to the formation of dimers. mdpi.comnih.gov It has been proposed that these dimeric triterpenoids are formed through Diels-Alder type reactions between two quinonemethide monomers. mdpi.comnih.gov The various possible orientations of the monomers during this reaction can result in a wide array of isomeric dimers, further expanding the chemical diversity of these natural products. mdpi.com The exploration of this chemodiversity is an active area of research, with advanced analytical techniques like LC-MS/MS being used to identify and characterize novel analogs in plant extracts. mdpi.comnih.govacs.org

Table 2: Examples of this compound and its Analogs from Natural Sources

| Compound | Natural Source | Key Structural Difference from this compound | Reference(s) |

|---|---|---|---|

| This compound | Salacia madagascariensis | - | mdpi.com, acs.org |

| 20-epi-isoiguesterinol | Salacia madagascariensis | Reduction of C-20 carbonyl to a hydroxyl group | mdpi.com, acs.org |

| 6-oxothis compound | Salacia madagascariensis | Introduction of a keto group at C-6 | researchgate.net, acs.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 17-(methoxycarbonyl)-28-nor-isoiguesterin |

| 2,3-Oxidosqualene |

| 20-epi-isoiguesterinol |

| 6-oxothis compound |

| Dimethylallyl diphosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Friedelin |

| Geranyl diphosphate (GPP) |

| Isopentenyl diphosphate (IPP) |

| This compound |

| Pristimerin |

| Squalene |

Mechanistic Insights into the Biological Activity of Isoiguesterin

Investigation of Molecular Targets and Ligand-Protein Interactions

The biological activities of Isoiguesterin are understood through its interactions with specific protein targets. Computational and in vitro studies have provided insights into the mechanisms by which this compound may exert its effects.

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interaction between a ligand like this compound and its protein targets at a molecular level. nih.gov These approaches help identify potential binding sites, estimate binding affinity, and assess the stability of the resulting ligand-protein complex. nih.goveurekaselect.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Studies have identified this compound as a potential inhibitor for several key proteins.

In studies targeting Sex Hormone-Binding Globulin (SHBG), a protein implicated in regulating the bioavailability of sex hormones, this compound was identified as a potent potential inhibitor. nih.govnih.gov It exhibited a strong binding affinity of -8.8 kcal/mol. nih.govnih.govresearchgate.net This binding energy was notably stronger than that of the standard drug anastrozole, which had a binding affinity of -7.0 kcal/mol. nih.govnih.gov

This compound has also been investigated as a potential inhibitor of enzymes relevant to type 2 diabetes. Docking studies against Dipeptidyl Peptidase-4 (DPP-4) revealed a binding affinity of -9.3 Kcal/mol. researchgate.net In similar computational screenings against Protein Tyrosine Phosphatase 1B (PTP1B), another target for antidiabetic agents, bisnorterpenes from Ekebergia capensis, including this compound, were reported to have low binding scores, suggesting a weaker interaction with this particular enzyme. preprints.orgpreprints.org

Molecular Docking of this compound with Protein Targets

| Protein Target | This compound Binding Affinity (kcal/mol) | Reference Compound Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | -8.8 | -7.0 (Anastrozole) | nih.gov, nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | -9.3 | N/A | researchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Low Binding Score Reported | N/A | preprints.org, preprints.org |

To assess the stability of the interactions predicted by docking studies, molecular dynamics (MD) simulations are performed. nih.gov These simulations model the movement of atoms in the protein-ligand complex over time.

For the this compound-SHBG complex, a 100-nanosecond (ns) MD simulation was conducted. nih.govnih.gov The analysis of the root-mean-square deviation (RMSD) showed that the complex's structure decreased in fluctuation after 40 ns and achieved stability at approximately 65 ns, where it remained for the rest of the simulation with only minor fluctuations. nih.gov Further analyses of the root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) also supported the firmness and stability of the this compound-SHBG complex over the simulation period. nih.govresearchgate.net

While MD simulations were not reported specifically for this compound with DPP-4, studies on structurally related triterpenoids from the same plant source demonstrated structural stability and flexibility when complexed with DPP-4 under dynamic conditions. oup.comoup.com

The insights from computational models lay the groundwork for understanding the potential inhibitory pathways of this compound.

Sex Hormone-Binding Globulin (SHBG) is a plasma protein that binds to sex hormones, primarily testosterone (B1683101) and estradiol, thereby regulating their bioavailability. nih.gov High levels or increased binding activity of SHBG can lead to reduced levels of free testosterone, which is associated with conditions like male infertility. nih.govnih.gov

The proposed mechanism for this compound's modulatory effect on SHBG is competitive inhibition. nih.gov Based on the strong binding affinity shown in molecular docking studies, this compound is predicted to occupy the steroid-binding site of the SHBG protein. nih.govnih.govresearchgate.net By binding to this site, this compound could prevent or reduce the binding of endogenous hormones like testosterone. This action would lead to an increase in the plasma concentration of free, bioavailable testosterone, potentially counteracting the effects of elevated SHBG activity. nih.gov

Both DPP-4 and PTP1B are validated targets for the management of type 2 diabetes. oup.comnih.gov

The proposed inhibition pathway for Dipeptidyl Peptidase-4 (DPP-4) involves preventing the degradation of incretin (B1656795) hormones. preprints.orgoup.com DPP-4 is a serine peptidase that rapidly breaks down incretins such as glucagon-like peptide 1 (GLP-1). oup.comoup.com By inhibiting DPP-4, this compound could help maintain higher levels of endogenous GLP-1. oup.com This leads to several beneficial downstream effects, including enhanced glucose-dependent insulin (B600854) secretion, slowed gastric emptying, and reduced postprandial glucagon (B607659) release. preprints.orgoup.com The strong binding affinity of this compound for DPP-4 in computational models suggests this is a viable mechanistic pathway. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of the insulin signaling pathway. preprints.orgnih.gov Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor. nih.gov This promotes the downstream signaling cascade, ultimately leading to increased glucose uptake by cells. nih.gov While computational studies explored this interaction, they found that this compound had a low binding score with PTP1B, suggesting this may be a less significant pathway for its biological activity compared to DPP-4 inhibition. preprints.orgpreprints.org

In Vitro Enzyme Inhibition Assays and Mechanisms

Cysteine Synthase and Related Parasite Metabolic Enzyme Interferences

The metabolic pathways of parasites present unique targets for chemotherapeutic intervention, as they often contain enzymes essential for parasite survival that are absent in their mammalian hosts. Cysteine synthase (CS), a key enzyme in the biosynthesis of cysteine, is one such target. Cysteine is crucial for producing trypanothione (B104310), a thiol molecule vital for maintaining redox balance in trypanosomatid parasites like Trypanosoma and Leishmania. nih.gov The absence of the CS enzyme in mammals makes it a promising target for developing selective antiparasitic drugs. nih.gov

Terpenoids, the broad class of natural products to which this compound belongs, have been investigated for their potential to inhibit parasite-specific enzymes. In silico screening of 81 terpene compounds with potential trypanocidal activity identified several candidates with the potential to inhibit T. cruzi cysteine synthase (TcCS). nih.gov Among the compounds listed in this screening was this compound, suggesting its potential interaction with this crucial parasitic enzyme. nih.gov

Further computational studies have explored the interaction of this compound and its derivatives with other parasite enzymes. In silico analysis suggests that this compound may also target sterol 14α-demethylase, an enzyme critical for the synthesis of sterols required for parasite membrane integrity. smolecule.commdpi.com The inhibition of such metabolic enzymes disrupts essential physiological processes, leading to parasite death.

Table 1: Potential Parasite Enzyme Targets of this compound and Related Terpenoids

| Compound/Class | Enzyme Target | Parasite | Implied Mechanism | Source(s) |

| This compound | Cysteine Synthase (CS) | Trypanosoma cruzi | Interference with redox balance via inhibition of trypanothione precursor synthesis. | nih.gov |

| This compound | Sterol 14α-demethylase | Leishmania tropica | Disruption of parasite membrane integrity through inhibition of sterol biosynthesis. | smolecule.commdpi.com |

| Terpenoids | Cysteine Synthase (CS) | Trypanosoma cruzi, Leishmania spp. | Inhibition of a key enzyme in the cysteine biosynthetic pathway, essential for parasite survival. | nih.govresearchgate.net |

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase inhibitors are a class of compounds that help manage postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. mdpi.com This is achieved by competitively inhibiting enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com

This compound, often isolated from plants of the Salacia genus, has been identified as an inhibitor of α-glucosidase. ijournals.cnwho.int Studies on plant extracts containing this compound and related compounds have demonstrated significant inhibitory activity against this enzyme. A Chinese patent application notes the inhibitory effect of this compound on α-amylase, a related enzyme that breaks down complex starches. google.com

While the precise kinetic mechanism of α-glucosidase inhibition by pure this compound is not extensively detailed in the available literature, related flavonoids have been shown to act as mixed-type or non-competitive inhibitors, binding to amino acid residues within the enzyme's active site and inducing conformational changes. mdpi.com Furthermore, recent in silico studies have expanded the potential anti-diabetic mechanisms of this compound and its derivatives, identifying them as potential inhibitors of dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP1B), which are key enzymes in glucose metabolism and insulin signaling pathways. oup.comoup.com Molecular docking studies showed that these triterpenoids, including this compound, have strong binding affinities for the catalytic and hydrophobic pockets of DPP-4. oup.comoup.com

Cellular Pathway Perturbations in Disease Models (In Vitro Studies)

Insights into Antileishmanial Action Mechanisms

Leishmaniasis is a parasitic disease with limited therapeutic options. Quinonemethide triterpenoids (QMTs), including this compound, have emerged as potent antileishmanial agents. mdpi.commdpi.com Research has shown that this compound and its analogue, 20-epi-isoiguesterinol (B1258536), exhibit potent activity against Leishmania donovani. researchgate.net

Mechanistic studies on QMTs reveal that their antileishmanial action is often multifaceted. A primary mechanism involves the induction of apoptosis-like cell death in the parasite. researchgate.netfrontiersin.org This process is frequently triggered by direct damage to the parasite's mitochondria. mdpi.comresearchgate.net Investigations into the effects of celastroloids on Leishmania amazonensis have demonstrated that these compounds cause a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. mdpi.comresearchgate.net This mitochondrial dysfunction can also lead to an increase in the production of reactive oxygen species (ROS) and the depletion of intracellular thiol levels, further contributing to parasite death. frontiersin.orgnih.gov

Table 2: In Vitro Antileishmanial Activity and Mechanistic Observations for this compound and Related Compounds

| Compound | Leishmania Species | Activity Metric (IC₅₀) | Observed Mechanism(s) | Source(s) |

| This compound | L. donovani | Potent activity | Potent inhibitor; potential mitochondrial targeting. | researchgate.netacs.org |

| 20-epi-isoiguesterinol | L. donovani | Potent activity | Potent inhibitor; potential mitochondrial targeting. | researchgate.netacs.org |

| Quinonemethide Triterpenoids | L. amazonensis | 0.38–2.05 µg/mL (extracts) | Mitochondrial damage, loss of membrane potential, apoptosis. | mdpi.com |

| Celastrol (B190767) | L. amazonensis, L. infantum | IC₅₀: 5.9 and 4.8 µg/mL (amastigotes) | Induction of programmed cell death (apoptosis). | frontiersin.org |

Investigating Antileukemic Activity Mechanisms

This compound was first identified as a novel bisnortriterpene with antileukemic properties. researchgate.net In vitro studies have confirmed its cytotoxic effects against various cancer cell lines. While detailed mechanistic studies specifically on this compound are limited, the actions of closely related celastroloids, particularly celastrol, provide significant insights.

Celastrol has been shown to be a potent inducer of apoptosis in cancer cells, a form of programmed cell death crucial for eliminating malignant cells. medchemexpress.commdpi.com The apoptotic mechanism of celastrol is complex, involving both mitochondria-dependent and caspase-dependent pathways. mdpi.com Treatment with celastrol leads to a loss of mitochondrial membrane potential and an increased Bax/Bcl-2 ratio, indicating mitochondrial membrane permeabilization. mdpi.com This triggers the activation of a cascade of caspase enzymes (e.g., caspase-3, -6, -7), which execute the apoptotic program. medchemexpress.commdpi.com

Another significant mechanism for celastrol is the degradation of Hsp90 (Heat Shock Protein 90) client proteins. mdpi.com Hsp90 is a molecular chaperone that is critical for the stability and function of numerous proteins that promote cancer cell growth and survival. By inhibiting Hsp90, celastrol leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and contributing to its anticancer effect. researchgate.netmdpi.com The cytotoxicity of celastrol has been noted as similar to other natural drugs in the HL-60 leukemia cell line. mdpi.com

Understanding Antitrypanosomal Properties of Related Celastroloids

Chagas disease, caused by the parasite Trypanosoma cruzi, is another major health issue where new therapeutic agents are needed. Celastroloids, a group of quinonemethide triterpenoids isolated from plants of the Celastraceae family, have demonstrated significant antitrypanosomal activity. researchgate.netresearchgate.netresearchgate.net

Studies on extracts rich in these compounds, as well as on isolated molecules like pristimerin (B1678111) and tingenone (B1683169), confirm their efficacy against T. cruzi. researchgate.netnih.gov The dichloromethane (B109758) extract from the roots of Elaeodendron trichotomum, containing pristimerin and tingenone, was active against T. cruzi trypomastigotes with an IC₅₀ value of 2.68 μg/mL. nih.gov While pristimerin and tingenone are present, their concentration in the extract suggests that other compounds may contribute to or act synergistically to produce the observed activity. nih.gov

The mechanism of action for these related compounds appears to target the parasite's fundamental cellular processes. Cytology-based profiling of antitrypanosomal drugs reveals that they perturb distinct and specific cellular compartments. nih.gov For celastroloids, evidence points towards the induction of apoptosis via mitochondrial disruption as a key mechanism. researchgate.net Other proposed mechanisms for related compounds include interfering with the parasite's mitochondrial electron transport system and the potential for DNA intercalation, which would disrupt replication and transcription. mdpi.com

Table 3: Antitrypanosomal Activity of Related Celastroloids

| Compound/Extract | Source Organism | Trypanosoma Species | Activity Metric (IC₅₀) | Proposed Mechanism(s) | Source(s) |

| Dichloromethane Extract | Elaeodendron trichotomum | T. cruzi | 2.68 µg/mL | Contains pristimerin and tingenone; specific mechanism under investigation. | nih.gov |

| Tingenone | Celastraceae species | T. cruzi | 204.4 µg/mL | Low individual potency suggests synergistic effects in extracts. | nih.gov |

| Pristimerin | Celastraceae species | T. cruzi | Not specified in direct comparison | Activity noted against epimastigotes; likely contributes to extract activity. | researchgate.net |

| Celastrol | Tripterygium wilfordii | General | Potent activity | Inhibition of proteasome activity, induction of apoptosis. | medchemexpress.comresearchgate.net |

Analysis of Anti-malarial Efficacy Mechanisms

Malaria remains a devastating global disease, with drug resistance posing a significant challenge. Natural products are a vital source of new antimalarial leads. Terpenoids, including celastroloids, have shown promise in this area. cambridge.org The related quinonemethide triterpenoid (B12794562), pristimerin, has demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with an IC₅₀ of 0.02 µg/mL for both strains in one study of an ethanol (B145695) extract. mdpi.com

The precise mechanism of action for this compound against P. falciparum is not well-defined, but studies of other complex triterpenoids offer potential models. For instance, maslinic acid, an oleanane (B1240867) triterpene, has been shown to arrest the maturation of the intraerythrocytic parasite, preventing its development from the early ring stage to the mature schizont stage. cambridge.org Further analysis suggests that this could be due to the inhibition of parasite-encoded proteases that are essential for its growth and development. cambridge.org Another potential mechanism for hydrophobic compounds like triterpenoids is interference with the parasite's cellular membranes or key metabolic pathways. thieme-connect.com Given the quinone-methide structure of this compound, interference with the parasite's redox system is also a plausible mechanism that warrants further investigation.

Research into Antimicrobial Selectivity and Differential Activity

Research into the bioactivity of this compound, a quinonemethide triterpenoid, has revealed a significant degree of antimicrobial selectivity. Unlike many of its structural analogs within the celastroloid class, this compound demonstrates a narrow spectrum of potent activity, primarily targeting certain protozoan parasites while showing markedly reduced or no activity against representative bacterial and fungal species.

Studies have consistently highlighted that while many quinonemethide-type celastroloids exhibit significant antibacterial effects, this compound is a notable exception. researchgate.net For instance, in a broad screening of 19 celastroloids against several bacterial strains, this compound (identified as compound 8 in the study) did not show significant activity against Staphylococcus aureus ATCC 25923, methicillin-resistant S. aureus (MRSA) ATCC 33592, or the clinical isolate STA6. researchgate.net This is in stark contrast to other compounds in the same class, such as tingenone and 30-hydroxypristimerin, which displayed potent antibacterial action with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL against the same strains. researchgate.netresearchgate.net Similarly, this compound was found to be inactive against the fungal pathogen Candida albicans ATCC 10261. researchgate.netresearchgate.net

The differential activity of this compound becomes clear when its antiprotozoal properties are examined. The compound has demonstrated potent leishmanicidal activity. acs.orgacs.org Investigations have reported significant efficacy against various Leishmania species, which are responsible for the parasitic disease leishmaniasis. acs.orgmdpi.com Specifically, this compound was found to be highly active against Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania mexicana. mdpi.com This selective potency against Leishmania parasites, coupled with its lack of general antibacterial and antifungal action, underscores its narrow and specific mechanism of action. researchgate.netmdpi.com

This differential bioactivity suggests that the molecular targets of this compound are likely unique to these protozoa and either absent or structurally different in bacteria and fungi. While many celastroloids are known to have broad cytotoxic effects, the selective nature of this compound's activity makes it a subject of interest for the development of targeted antiprotozoal agents. nih.gov

The table below summarizes the antimicrobial activity of this compound against various microorganisms, illustrating its selective potency.

Table 1: Antimicrobial Spectrum of this compound

| Microorganism | Strain | Activity Type | Measurement | Result | Reference |

|---|---|---|---|---|---|

| Leishmania donovani | - | Antiprotozoal | IC₅₀ | 0.20 µM | mdpi.com |

| Leishmania mexicana | - | Antiprotozoal | IC₅₀ | 0.082 µM | mdpi.com |

| Staphylococcus aureus | ATCC 25923 | Antibacterial | MIC | > 50 µg/mL | researchgate.netresearchgate.net |

| Staphylococcus aureus (MRSA) | ATCC 33592 | Antibacterial | MIC | > 50 µg/mL | researchgate.netresearchgate.net |

| Staphylococcus aureus | STA6 | Antibacterial | MIC | > 50 µg/mL | researchgate.netresearchgate.net |

IC₅₀ (Half-maximal inhibitory concentration), MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). A lower value indicates higher potency.

Advanced Analytical Strategies in Isoiguesterin Research

Method Development for Quantitative Analysis in Research Contexts

Quantitative analysis is a cornerstone of chemical research, providing the numerical data necessary to assess the concentration of a specific compound within a sample. questionpro.comvoicedocs.com The development of robust and reliable quantitative methods is crucial for quality control, understanding biosynthetic yields, and correlating the concentration of a compound like Isoiguesterin with observed biological activity.

High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for the quantitative analysis of triterpenoids from natural extracts. researchgate.net A key aspect of method development involves optimizing the separation and detection of the target analyte. For instance, a method established for the simultaneous quantification of nine pentacyclic triterpenoids from Rosa davurica provides a relevant framework that could be adapted for this compound. researchgate.net This method employs a reverse phase (RP) C18 column with a gradient elution system, which is common for separating compounds of intermediate polarity like triterpenoids. researchgate.net The mobile phase typically consists of an aqueous solution, such as 0.05% phosphoric acid, and an organic solvent like acetonitrile, with a programmed gradient to ensure efficient separation over a specific run time. researchgate.net

The validation of an analytical method is critical to ensure its accuracy and precision. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). Linearity demonstrates that the detector response is proportional to the analyte concentration over a given range. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

Table 1: Performance Characteristics of a Representative HPLC Method for Triterpenoid (B12794562) Quantification researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Linearity (R²) | > 0.9990 | Indicates excellent correlation between concentration and detector response. |

| Limit of Detection (LOD) | 0.21–1.27 µg/mL | Represents the minimum concentration at which the compound can be detected. |

| Limit of Quantitation (LOQ) | 0.63–3.80 µg/mL | Represents the minimum concentration that can be accurately measured. |

This established methodology, with its demonstrated high linearity and low detection and quantitation limits, serves as a strong foundation for developing a specific quantitative assay for this compound in various research settings. researchgate.net

Application of Chemometrics in Compound Profiling and Data Interpretation

The chemical composition of natural extracts is inherently complex, often containing hundreds of metabolites. Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from the large datasets generated by analytical instruments like LC-MS and NMR. researchgate.netd-nb.info These tools help researchers to see patterns, classify samples, and identify compounds responsible for specific properties without analyzing each component individually. ondalys.frfrontiersin.org

Principal Component Analysis (PCA) is a primary chemometric tool used for exploratory data analysis. ondalys.fr It reduces the dimensionality of complex data, allowing for visualization of the relationships between different samples. metabolomics.se For example, extracts from different plant species or the same species grown under different conditions could be analyzed. A PCA plot might show distinct clusters, indicating significant differences in their chemical profiles. d-nb.info

When the goal is to discriminate between predefined groups (e.g., biologically active vs. inactive extracts), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are employed. frontiersin.org PLS-DA models the data to maximize the separation between classes, helping to identify the specific chemical features—such as the presence or abundance of this compound—that are responsible for the classification. frontiersin.org In the context of this compound research, chemometrics can be applied to the LC-MS profiles of various plant extracts to correlate the presence of this compound and related compounds with observed anti-parasitic activity, thereby pinpointing the bioactive constituents within a complex mixture. researchgate.net

Table 2: Common Chemometric Methods in Natural Product Research

| Method | Type | Primary Application |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, and outlier detection. ondalys.fr |

| Hierarchical Clustering Analysis (HCA) | Unsupervised | Grouping samples based on the similarity of their chemical profiles to create a dendrogram. frontiersin.org |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Discriminating between predefined sample classes and identifying variables responsible for the separation. frontiersin.org |

Metabolomics and Advanced Dereplication Strategies in Natural Product Discovery

Metabolomics involves the comprehensive study of the complete set of small-molecule metabolites in a biological sample. creative-proteomics.comthermofisher.com In natural product discovery, metabolomics provides a snapshot of an organism's chemodiversity. nih.gov This approach is invaluable for identifying novel compounds and understanding metabolic pathways. nih.govunil.ch

A critical challenge in natural product research is the rediscovery of known compounds, which consumes significant time and resources. To address this, researchers use a process called dereplication , which aims for the rapid identification of known substances in an extract at an early stage. chimia.chresearchgate.net This allows research efforts to be focused on novel or otherwise interesting molecules. chimia.ch

Modern dereplication strategies heavily rely on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov A powerful approach involves the use of computational frameworks that integrate LC-MS² data with public knowledge bases. acs.org One such workflow uses feature-based molecular networking (FBMN), which groups metabolites with similar fragmentation patterns into clusters. chemrxiv.org By querying these data against spectral libraries and chemical databases, it is possible to putatively identify compounds in a complex mixture without their prior isolation. acs.org

In the context of this compound, such a workflow has been successfully applied. By analyzing LC-HRMS² data from a plant extract, it was possible to annotate a feature as this compound. chemrxiv.org This identification was supported by the detection of a characteristic fragment ion at m/z 201.09, corresponding to the quinone moiety of the molecule, and by linking the annotation to public databases like ChEMBL that document its known biological activities. acs.orgchemrxiv.org This demonstrates the power of advanced dereplication to rapidly identify bioactive compounds like this compound in complex natural extracts, thereby accelerating the drug discovery process. acs.org

Future Research Directions and Translational Perspectives for Isoiguesterin

Exploration of Novel Biological Activities and Targets in Vitro

While initial studies have identified several biological activities for Isoiguesterin, a comprehensive exploration of its potential across a wider range of cellular models and disease contexts is a critical next step. Future in vitro research should focus on systematically screening the compound against diverse panels of cell lines and molecular targets to uncover novel therapeutic applications.

Initial research has demonstrated the potent antiprotozoal properties of this compound. It has shown high leishmanicidal activity against both Leishmania donovani and Leishmania mexicana, with IC50 values of 0.20 µM and 0.082 µM, respectively. mdpi.com Furthermore, it has exhibited significant anti-malarial effects against the D6 and W2 strains of Plasmodium falciparum. nih.gov Computational studies have also predicted its potential as an inhibitor of several key proteins. Molecular docking simulations suggest this compound may act as an inhibitor of Sex Hormone-Binding Globulin (SHBG), with a strong binding affinity of -8.8 kcal/mol, which is more potent than the control drug anastrozole. nih.gov Similar in silico models predict it could be an inhibitor of dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP1B), which are important targets in diabetes research. preprints.orgoup.com Additionally, it was identified as a potential inhibitor of the SARS-CoV-2 3CL protease. researchgate.net

Future efforts should aim to experimentally validate these computationally predicted targets and expand the scope of investigation to include other areas such as inflammation, neurodegeneration, and various cancers. High-throughput screening and detailed enzymatic assays will be essential to precisely define its mechanism of action and identify its direct molecular binding partners.

Table 1: Reported and Predicted In Vitro Biological Activities of this compound

| Activity | Target Organism/Protein | Finding | Reference |

|---|---|---|---|

| Antileishmanial | Leishmania donovani | IC50 = 0.20 µM | mdpi.com |

| Antileishmanial | Leishmania mexicana | IC50 = 0.082 µM | mdpi.com |

| Antimalarial | Plasmodium falciparum (D6 strain) | IC50 = 200 ng/mL | nih.gov |

| Antimalarial | Plasmodium falciparum (W2 strain) | IC50 = 170 ng/mL | nih.gov |

| SHBG Inhibition | Sex Hormone-Binding Globulin (SHBG) | Predicted Binding Affinity = -8.8 kcal/mol | nih.gov |

| Antiviral | SARS-CoV-2 3CLpro | Identified as a potential inhibitor via predictive modeling. | researchgate.net |

| Antidiabetic (Potential) | DPP-4 & PTP1B | Identified as a potential inhibitor via molecular modeling. | preprints.orgoup.com |

Advanced Synthetic Biology Approaches for Biotechnological Production

The production of complex natural products like this compound is often hampered by low yields from natural sources. oiccpress.com Synthetic biology offers a transformative solution for the sustainable and scalable production of triterpenoids. nih.gov This involves engineering microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to function as cellular factories. biorxiv.orgnih.govnih.gov

The biosynthesis of triterpenoids originates from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.commdpi.comfrontiersin.org These precursors are assembled into the linear C30 molecule 2,3-oxidosqualene (B107256), which is the universal precursor for triterpenoids. nih.govbiorxiv.org The immense structural diversity of triterpenoids is then generated by oxidosqualene cyclases (OSCs) that form the basic carbon skeletons, followed by tailoring enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) that perform oxidative modifications and glycosylations. nih.govfrontiersin.org

Future research will focus on identifying the specific OSCs and P450s from the source plant that are responsible for this compound's unique structure. These genes can then be introduced into a microbial chassis. nih.gov Key strategies to enhance production include:

Increasing Precursor Supply: Overexpressing key enzymes in the native MVA pathway of yeast to boost the pool of 2,3-oxidosqualene. biorxiv.orgnih.gov

Pathway Optimization: Balancing the expression levels of the introduced biosynthetic genes to prevent the accumulation of toxic intermediates and maximize flux towards the final product. frontiersin.org

Compartmentalization: Confining biosynthetic pathways to specific organelles, like the mitochondria or endoplasmic reticulum, to increase local substrate concentrations and improve efficiency. biorxiv.org

These advanced synthetic biology techniques hold the promise of making this compound and other valuable triterpenoids readily available for extensive research and development. frontiersin.org

Table 2: Key Components for Biotechnological Production of Triterpenoids

| Component | Function | Example Engineering Strategy | Reference |

|---|---|---|---|

| Microbial Chassis | Host organism for heterologous production. | Use of Saccharomyces cerevisiae due to its native MVA pathway. | biorxiv.orgnih.gov |

| Precursor Pathway | Synthesizes IPP, DMAPP, and 2,3-oxidosqualene. | Upregulate rate-limiting enzymes of the MVA pathway. | nih.gov |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form the triterpenoid (B12794562) backbone. | Identify and express the specific OSC for the this compound skeleton. | frontiersin.org |

| Tailoring Enzymes (e.g., P450s) | Perform oxidative modifications (e.g., hydroxylations, oxidations) on the backbone. | Co-express relevant P450s with the OSC to produce the final structure. | nih.govfrontiersin.org |

Integration of Omics Data for Systems-Level Understanding in Phytochemical Research

To move beyond a single-target approach, the integration of "omics" data is essential for achieving a systems-level understanding of this compound's biological effects. biorxiv.org Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive snapshot of the molecular state of a biological system. altexsoft.cominsigene.com By treating cells or model organisms with this compound and applying these techniques, researchers can map the global cellular response to the compound.

Transcriptomics (e.g., RNA-Seq): Can reveal which gene expression pathways are perturbed by this compound, offering clues to its mechanism of action.

Proteomics: Identifies changes in protein abundance and post-translational modifications, which can help pinpoint the cellular machinery affected by the compound.

Metabolomics: Measures fluctuations in small-molecule metabolites, providing a direct readout of the compound's impact on cellular metabolism.

The true power lies in multi-omics integration, where data from these different layers are combined to build comprehensive models of drug action. biorxiv.org For instance, combining transcriptomic and proteomic data can clarify whether observed changes in protein levels are due to altered gene expression or other regulatory mechanisms. Analytical methods like Multi-Omics Factor Analysis (MOFA) can uncover the primary sources of variation across datasets, linking them to the compound's effects. biorxiv.org This holistic approach is crucial for understanding the complex interactions of phytochemicals within a biological system, identifying biomarkers of response, and potentially predicting off-target effects. nih.gov

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Biological Information Generated | Research Question for this compound |

|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels). | Which signaling or metabolic pathways are transcriptionally regulated upon treatment? |

| Proteomics | Changes in protein abundance and modifications. | Which proteins show altered expression or phosphorylation, indicating pathway activation/inhibition? |

| Metabolomics | Changes in the levels of endogenous small molecules. | How does this compound alter the metabolic state of the cell? |

| Multi-Omics Integration | A holistic view of molecular perturbations across multiple layers. | What is the complete systems-level mechanism of action of this compound? |

Development of Advanced Chemical Biology Research Tools and Probes

A significant frontier in natural product research is the development of chemical probes to directly identify and study their protein targets in a native cellular environment. e-bookshelf.denih.govmskcc.org An this compound-based chemical probe would be a powerful tool to validate predicted targets and discover novel ones.

The design of such a probe typically involves chemically modifying the this compound structure to include two key features without disrupting its core binding properties:

A Bioorthogonal Handle: A small, inert functional group (like an alkyne or azide) that allows the probe to be "clicked" to a reporter tag (e.g., a fluorophore or biotin) after it has bound to its target inside a cell. nih.gov

A Photoaffinity Label: A light-activatable group (like a diazirine) that, upon UV irradiation, forms a covalent bond with the target protein, permanently linking the probe to its binding partner. nih.govmdpi.com

Using such a probe in an activity-based protein profiling (ABPP) experiment, researchers could treat living cells with the probe, trigger covalent cross-linking, lyse the cells, attach a biotin (B1667282) tag via click chemistry, and then use streptavidin beads to pull down the target proteins for identification by mass spectrometry. This provides direct, unambiguous evidence of a protein-ligand interaction within the complex cellular milieu. matthewslab.org

The development of these advanced chemical biology tools will be instrumental in de-orphanizing the targets of this compound, elucidating its precise mechanisms of action, and paving the way for rational drug design and optimization. mskcc.orgmdpi.com

Table 4: Design Principles for an this compound-Based Chemical Probe

| Probe Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Parent Scaffold | Binds to the target protein(s). | This compound | - |

| Photoaffinity Label | Forms a covalent bond with the target upon UV irradiation. | Diazirine | nih.gov |

| Bioorthogonal Handle | Allows for the attachment of a reporter tag via click chemistry. | Terminal Alkyne | mdpi.com |

| Reporter Tag (added post-lysis) | Enables detection and isolation of the probe-target complex. | Biotin (for pulldown), Fluorescent Dye (for imaging) | mskcc.org |

Q & A

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate this compound’s binding to SHBG (PDB ID: 1D2S). Prioritize hydrophobic interactions with residues like LEU185 and ALA179, as shown by docking scores of -8.8 kcal/mol .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and residue contact frequencies.

- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl and methyl groups) using tools like LigandScout.

Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) data to measure binding affinity (KD) .

How should researchers optimize synthetic routes for this compound analogs to enhance bioactivity?

Q. Advanced Research Focus

- Retrosynthetic Analysis : Fragment this compound into sesquiterpene and diterpene precursors. Prioritize semi-synthesis from abundant natural precursors (e.g., lanosterol).

- Structure-Activity Relationship (SAR) : Systematically modify the C-3 hydroxyl and C-17 methyl groups. Test analogs in SHBG inhibition assays .

- Green Chemistry : Use biocatalytic methods (e.g., cytochrome P450 enzymes) for oxidation steps to improve yield and reduce waste.

Data Integration : Employ cheminformatics tools (e.g., KNIME or RDKit) to cluster analogs by Tanimoto similarity ≥0.8 and prioritize synthesis .

What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Q. Basic Research Focus

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC50, Hill slope) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).

Advanced Consideration : For non-linear kinetics, apply mixed-effects models (e.g., NLME in R) to account for inter-individual variability. Use Bayesian hierarchical models to integrate prior data from related triterpenoids .

How can researchers ensure reproducibility in this compound isolation protocols across laboratories?

Q. Basic Research Focus

- Detailed Methodology : Publish step-by-step extraction procedures (e.g., solvent ratios, column packing materials) in Supporting Information .

- Reference Standards : Include NMR and HRMS spectra in public repositories (e.g., GNPS).

- Inter-Lab Validation : Collaborate with independent labs to replicate yields and bioactivity.

Advanced Consideration : Use blockchain-based lab notebooks (e.g., SciNote) to timestamp and share raw chromatographic data .

What in silico tools are suitable for identifying this compound analogs in natural product databases?

Q. Advanced Research Focus

- Similarity Searching : Use the Sachem cartridge in PubChem or GNPS to retrieve analogs with Tanimoto scores ≥0.8 .

- Network Pharmacology : Construct compound-target-disease networks using Cytoscape to prioritize analogs with multi-target potential.

- Machine Learning : Train Random Forest models on SHBG inhibition data to predict novel bioactive analogs .

How should contradictory data on this compound’s cytotoxicity be addressed in drug discovery pipelines?

Q. Advanced Research Focus

- Mechanistic Studies : Differentiate between on-target (SHBG-mediated) and off-target effects via CRISPR knockdown of SHBG in cell models.

- High-Content Screening : Use live-cell imaging (e.g., IncuCyte) to monitor apoptosis and necrosis in real-time.

- Toxicogenomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB or p53) .

Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like MetaboLights .

Table 1: Key Interaction Data for this compound and Comparators

| Compound | Target Protein | Docking Score (kcal/mol) | Key Residues | Interaction Type |

|---|---|---|---|---|

| This compound | SHBG | -8.8 | ALA28, LEU185 | Hydrophobic (Alkyl) |

| Dorsilurin E | SHBG | -9.0 | LYS173, MET30 | Hydrogen Bond, Electrostatic |

| Anastrazole | SHBG | -7.0 | SER180, GLU176 | Hydrogen Bond, Hydrophobic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.